molecular formula C20H22N2O4 B2905302 3,5-dimethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide CAS No. 941918-38-3

3,5-dimethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide

Cat. No.: B2905302
CAS No.: 941918-38-3
M. Wt: 354.406
InChI Key: IEDJZKVFXWVRIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide is a benzamide derivative characterized by:

  • A para-substituted phenyl group bearing a 2-oxopiperidin-1-yl moiety, introducing a six-membered lactam ring that may enhance binding to hydrophobic enzymatic pockets.

Properties

IUPAC Name

3,5-dimethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-25-17-11-14(12-18(13-17)26-2)20(24)21-15-6-8-16(9-7-15)22-10-4-3-5-19(22)23/h6-9,11-13H,3-5,10H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEDJZKVFXWVRIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCCCC3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3,5-dimethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3,5-dimethoxybenzoic acid with an appropriate amine under acidic conditions.

    Introduction of the Piperidinyl Phenyl Moiety: The piperidinyl phenyl moiety is introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of a palladium catalyst and boron reagents.

    Final Assembly: The final step involves the coupling of the benzamide core with the piperidinyl phenyl moiety under suitable reaction conditions to yield the desired compound.

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors and other advanced chemical engineering techniques.

Chemical Reactions Analysis

3,5-dimethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.

    Reduction: The carbonyl group in the piperidinyl moiety can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3,5-dimethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential biological activities, including antioxidant and antibacterial properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes and receptors.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . The compound’s structure allows it to interact with various biological molecules, leading to its diverse range of activities.

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. Structural and Functional Group Analysis

The table below highlights key structural differences and biological implications compared to similar benzamide derivatives:

Compound Name Substituents Key Features Biological Activity References
3,5-Dimethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide 3,5-Dimethoxy benzamide; 4-(2-oxopiperidin-1-yl)phenyl Lactam ring (2-oxopiperidine) enhances hydrophobicity and enzymatic binding. Likely kinase or protease inhibition (inferred from analogs). N/A
3,5-Dimethoxy-N-(4-(4-methoxyphenoxy)-2-((6-morpholinopyridin-3-yl)amino)pyrimidin-5-yl)benzamide Pyrimidine core with morpholinopyridinyl and methoxyphenoxy groups Bulky pyrimidine and morpholine rings; polar functional groups. Dual DAPK1/CSF1R inhibition; anti-tauopathies agent.
4-Hydroxy-3,5-dimethoxy-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide Hydroxy, methoxy, and oxazole sulfamoyl groups Sulfamoyl group increases solubility; oxazole enhances metabolic stability. Studied for crystallography; potential antimicrobial/anti-inflammatory uses.
4-(2-Aminoethoxy)-N-(3-chloro-5-piperidin-1-ylphenyl)-3,5-dimethylbenzamide Aminoethoxy, chloro, piperidinyl, and methyl groups Chloro and piperidinyl groups improve lipophilicity for CNS penetration. Undisclosed, but structural features suggest CNS-targeted activity.
3,5-Dimethoxy-N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}benzamide Benzofuran-chromenone moiety Chromenone (coumarin derivative) introduces fluorescence and antioxidant potential. Possible applications in imaging or oxidative stress mitigation.
2.2. Pharmacokinetic and Pharmacodynamic Comparisons
  • Metabolic Stability : Methoxy groups in the target compound may reduce oxidative metabolism relative to the hydroxy-substituted analog in , which could undergo faster glucuronidation.
  • Binding Affinity : The lactam ring in the target compound mimics peptide bonds, suggesting affinity for proteases or kinases, whereas the morpholine and pyridine groups in target dual kinase inhibition.

Biological Activity

3,5-Dimethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3,5-dimethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide is C20H25N3O3C_{20}H_{25}N_{3}O_{3} with a molecular weight of 355.43 g/mol. The compound features a benzamide structure with two methoxy groups and a piperidine derivative, which may contribute to its biological activity.

Antifungal Activity

Research has shown that compounds similar to 3,5-dimethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide exhibit antifungal properties. A study synthesized a series of benzamides and evaluated their efficacy against various fungi, including Botrytis cinerea and Fusarium graminearum. The results indicated that certain derivatives displayed significant fungicidal activity, with inhibition rates surpassing that of standard antifungal agents at concentrations as low as 100 mg/L .

Table 1: Antifungal Activity of Benzamide Derivatives

CompoundTarget FungiInhibition Rate (%)
10aBotrytis cinerea84.4
10dBotrytis cinerea83.6
10fBotrytis cinerea83.1
10bFusarium graminearum80.8

Insecticidal Activity

The insecticidal properties of related compounds have also been assessed. For instance, compounds with similar structures showed varying degrees of effectiveness against pests like Mythimna sepatara. The presence of an amide bond was speculated to be crucial for maintaining insecticidal activity by facilitating interaction with biological receptors .

Table 2: Insecticidal Activity of Benzamide Derivatives

CompoundTarget InsectDeath Rate (%) at 500 mg/L
9aMythimna sepatara10
9bMythimna sepatara5
9cMythimna sepatara20

The mechanisms through which these compounds exert their biological effects are still under investigation. It is hypothesized that the methoxy groups enhance lipophilicity, aiding in cellular permeability and receptor binding. Additionally, the piperidine moiety may play a role in modulating enzyme activity related to fungal and insect metabolism.

Case Studies

A notable case study explored the synthesis and biological evaluation of various benzamide derivatives, including the target compound. The findings revealed that modifications in the chemical structure significantly impacted both antifungal and insecticidal activities. Compounds with specific substitutions on the aromatic ring exhibited enhanced efficacy against fungal strains compared to others .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 3,5-dimethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide?

The synthesis typically involves coupling a substituted benzamide precursor with a 2-oxopiperidinyl-aniline derivative. Key steps include:

  • Amide bond formation : Reacting 3,5-dimethoxybenzoyl chloride with 4-(2-oxopiperidin-1-yl)aniline under anhydrous conditions in a polar aprotic solvent (e.g., DMF or DCM) with a base like triethylamine to neutralize HCl byproducts.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity.
  • Critical parameters : Temperature (0–25°C for amide coupling), solvent choice (DMF accelerates reaction but complicates purification), and stoichiometric ratios (1:1.1 benzoyl chloride to aniline).
    Reference analogous protocols for related benzamide-piperidine hybrids .

Q. How is structural characterization performed for this compound?

Characterization relies on spectroscopic and crystallographic methods:

  • NMR : 1^1H and 13^13C NMR confirm methoxy groups (δ ~3.8 ppm for OCH3_3), amide carbonyl (δ ~167 ppm), and piperidinone signals (δ ~2.5–3.5 ppm for CH2_2 groups) .
  • Mass spectrometry : ESI-MS ([M+H]+^+ expected at m/z ~381.4) and HRMS validate molecular weight.
  • X-ray crystallography : For crystal structure determination (if single crystals are obtained), parameters like unit cell dimensions (e.g., monoclinic P21_1/n, similar to ) and hydrogen-bonding networks are analyzed .

Q. What in vitro assays are suitable for initial biological screening?

  • Enzyme inhibition : Test against kinases or proteases (e.g., PI3K, CDK) using fluorescence-based assays (IC50_{50} determination).
  • Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control.
  • Solubility and stability : HPLC-UV quantification in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) to assess pharmacokinetic liabilities .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

SAR strategies include:

  • Methoxy substitution : Replace 3,5-dimethoxy with halogen (Cl, Br) or bulkier groups (e.g., OCF3_3) to modulate lipophilicity (logP) and target binding.
  • Piperidinone ring modification : Introduce sp3^3-hybridized carbons (e.g., morpholine) or fluorination to improve metabolic stability.
  • Bioisosteric replacement : Substitute the benzamide core with thiazole or oxadiazole (see for oxadiazole-based analogs).
    Use computational docking (AutoDock Vina) to predict binding poses in target proteins (e.g., PARP-1) .

Q. How should researchers resolve contradictions in biological activity data across studies?

Contradictions may arise from assay variability or off-target effects. Mitigation strategies:

  • Dose-response validation : Repeat assays with standardized protocols (e.g., ATP concentration in kinase assays).
  • Counter-screening : Test against related targets (e.g., PI3Kα vs. PI3Kγ isoforms) to confirm selectivity.
  • Metabolite profiling : LC-MS/MS to identify active metabolites that may contribute to observed effects.
    Cross-reference data from orthogonal assays (e.g., SPR for binding affinity vs. cellular IC50_{50}) .

Q. What computational methods predict pharmacokinetic properties?

  • ADME modeling : Use SwissADME or ADMETLab to estimate permeability (Caco-2), hepatic clearance (CYP3A4 substrate likelihood), and blood-brain barrier penetration.
  • Metabolism prediction : GLORY or GLORYx to identify susceptible sites for Phase I/II metabolism (e.g., piperidinone ring oxidation).
  • Toxicity risk : ProTox-II for hepatotoxicity and mutagenicity alerts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.